molecular formula C8H4ClF3N2 B8222196 8-Chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine

8-Chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine

Cat. No.: B8222196
M. Wt: 220.58 g/mol
InChI Key: CKVFNXOLJFSILP-UHFFFAOYSA-N
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Description

8-Chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine is a heterocyclic compound that has garnered significant interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a chlorine atom at the 8th position and a trifluoromethyl group at the 6th position on the imidazo[1,5-a]pyridine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine can be achieved through several methods. One common approach involves the reaction of chlorinated imidazo[1,5-a]pyridine with trifluoromethylating agents. For instance, the reaction between chlorinated imidazo[1,5-a]pyridine and trifluoromethyl bromide in the presence of a base such as magnesium bromide can yield the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 8th position can be substituted with other nucleophiles, leading to the formation of diverse derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

    Coupling Reactions: It can undergo coupling reactions with different reagents to form complex molecules.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction type. For example, substitution reactions can yield various substituted imidazo[1,5-a]pyridine derivatives, while oxidation reactions can produce oxidized forms of the compound.

Scientific Research Applications

8-Chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 8-Chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine
  • 8-Chloro-6-(trifluoromethyl)imidazo[1,2-b]pyridine
  • 8-Chloro-6-(trifluoromethyl)imidazo[1,2-c]pyridine

Uniqueness

8-Chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications .

Properties

IUPAC Name

8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3N2/c9-6-1-5(8(10,11)12)3-14-4-13-2-7(6)14/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKVFNXOLJFSILP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=CN=CN2C=C1C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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